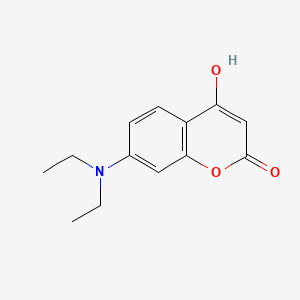

7-Diethylamino-4-hydroxy-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPBPGPAPLKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715691 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64369-55-7 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 7-diethylamino-4-hydroxy-chromen-2-one

An In-depth Technical Guide to the Synthesis of 7-diethylamino-4-hydroxy-chromen-2-one

7-diethylamino-4-hydroxy-chromen-2-one, also known as 7-diethylamino-4-hydroxycoumarin, is a heterocyclic compound belonging to the coumarin family.[1] Its core structure features a benzopyran-2-one fused ring system, with a diethylamino group at the 7th position and a hydroxyl group at the 4th position. This specific substitution pattern imparts significant fluorescent properties to the molecule, making it a valuable tool in various scientific disciplines.[2] Coumarins, in general, are a pivotal class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and applications as dyes and fluorescent probes.[3][4]

The utility of 7-diethylamino-4-hydroxycoumarin stems from its function as a fluorophore, a chemical compound that can re-emit light upon light excitation.[2] This property has led to its use in developing reversible colorimetric and fluorometric probes, for instance, in the sequential detection of aluminum ions (Al³⁺) and pyrophosphates (PPi) in biological systems.[5] The synthesis of this and other 4-hydroxycoumarin derivatives is therefore of considerable interest to researchers in drug development, bio-imaging, and materials science.

The most direct and widely adopted method for synthesizing the 4-hydroxycoumarin scaffold is the Pechmann condensation reaction, which involves the acid-catalyzed reaction of a phenol with a β-ketoester or a malonic acid derivative.[6][7][8] This guide provides a detailed examination of the synthesis pathway for 7-diethylamino-4-hydroxy-chromen-2-one, focusing on the underlying principles, a field-proven experimental protocol, and the rationale behind key procedural steps.

Core Synthesis Pathway: The Pechmann Condensation

The synthesis of 7-diethylamino-4-hydroxy-chromen-2-one is efficiently achieved via a variation of the Pechmann condensation. This classic reaction provides a straightforward route to the coumarin core by reacting a phenol with a suitable three-carbon acid equivalent, such as malonic acid or its esters, in the presence of an acid catalyst.[9]

Causality of Experimental Choices

-

Starting Materials : The choice of starting materials dictates the final structure of the coumarin.

-

Phenol : To achieve the desired 7-(diethylamino) substitution, the corresponding substituted phenol, 3-diethylaminophenol , is used as the starting reactant. The electron-donating nature of the diethylamino group activates the aromatic ring, facilitating electrophilic attack at the positions ortho and para to it.

-

Carbon Source : To form the 4-hydroxy-2-one portion of the lactone ring, a dicarboxylic acid or its ester is required. Malonic acid or its esters, such as diphenyl malonate or diethyl malonate , are the ideal reagents for this transformation.[10]

-

-

Catalyst : The reaction requires a strong acid catalyst to promote two key steps: the initial acylation of the phenol and the subsequent intramolecular cyclization.

-

Mechanism of Catalysis : The acid catalyst protonates a carbonyl group on the malonic acid derivative, increasing its electrophilicity for the initial Friedel-Crafts acylation of the activated 3-diethylaminophenol ring. Following this, the catalyst facilitates an intramolecular transesterification and subsequent dehydration (cyclization) to form the stable lactone ring of the coumarin system.[7]

-

Common Catalysts : A variety of catalysts can be employed, including strong protic acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[7][11] The choice of catalyst can significantly impact reaction time and yield; for instance, PPA can reduce reaction times from hours to minutes compared to sulfuric acid.[11]

-

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from the initial reactants to the final purified product.

Caption: Workflow for the synthesis of 7-diethylamino-4-hydroxy-chromen-2-one.

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of 7-diethylamino-4-hydroxy-chromen-2-one. It is designed as a self-validating system where successful completion of each step provides the foundation for the next.

Step 1: Reaction Setup

-

Safety First : Conduct the reaction in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, combine 3-diethylaminophenol and diethyl malonate. The reactants are typically used in equimolar amounts.

-

Catalyst Addition : Cool the flask in an ice bath (0-5 °C). While stirring, slowly and carefully add concentrated sulfuric acid dropwise. The exothermic nature of this addition necessitates slow addition and efficient cooling to prevent uncontrolled temperature increases. The reaction mixture will become viscous and may change color.

Step 2: Pechmann Condensation

-

Heating : Once the acid addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction Monitoring : Heat the reaction mixture in a water bath at a controlled temperature (typically 70-80 °C) or let it stand at room temperature for an extended period (18-24 hours).[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Step 3: Work-up and Isolation

-

Precipitation : After the reaction is complete (as indicated by TLC), cool the flask back to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice with constant stirring. This step serves two purposes: it quenches the reaction and precipitates the solid organic product, which has low solubility in water.

-

Filtration : Collect the resulting solid precipitate by vacuum filtration.[13]

-

Washing : Wash the crude product on the filter paper with copious amounts of cold water to remove any residual acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.[13]

Step 4: Purification and Characterization

-

Recrystallization : The crude product is purified by recrystallization from a suitable solvent, commonly ethanol.[13] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Drying : Collect the purified crystals by filtration and dry them thoroughly in a vacuum oven.

-

Characterization : Confirm the identity and purity of the final product using standard analytical techniques:

-

Melting Point : Determine the melting point and compare it to the literature value.

-

FTIR Spectroscopy : Confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch, the lactone carbonyl (C=O) stretch (typically around 1670-1700 cm⁻¹), and aromatic C-H stretches.[14]

-

¹H NMR Spectroscopy : Confirm the chemical structure by analyzing the chemical shifts, integration, and splitting patterns of the protons.

-

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the synthesis.

| Parameter | Value/Description | Rationale |

| Starting Materials | 3-Diethylaminophenol, Diethyl Malonate | Provides the necessary aromatic and lactone ring precursors. |

| Molar Ratio | ~1:1 (Phenol:Ester) | Ensures efficient conversion of the limiting reagent. |

| Catalyst | Concentrated H₂SO₄ | A strong, inexpensive, and effective catalyst for acylation and cyclization. |

| Reaction Temperature | 0-5 °C (addition), RT or 70-80 °C (reaction) | Controls the initial exothermic reaction and provides energy for condensation. |

| Reaction Time | 18-24 hours | Allows the reaction to proceed to completion at moderate temperatures. |

| Work-up Procedure | Quenching in ice water | Precipitates the water-insoluble product for easy isolation. |

| Purification Method | Recrystallization from Ethanol | Removes impurities to yield a high-purity final product. |

| Expected Yield | 60-80% (variable) | A typical yield range for Pechmann condensation reactions. |

Conclusion

The synthesis of 7-diethylamino-4-hydroxy-chromen-2-one via the Pechmann condensation of 3-diethylaminophenol and a malonic acid derivative is a robust and well-established method. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable fluorescent compound. The protocol outlined in this guide provides a comprehensive framework for its synthesis, emphasizing safety, efficiency, and purity. The unique properties of this coumarin derivative ensure its continued importance in the development of advanced probes for biological and chemical sensing applications.

References

-

Sathyabama. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Online] Available at: [Link]

-

YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. [Online] Available at: [Link]

- Google Patents. US2465293A - Synthesis of 4-hydroxycoumarins.

-

ResearchGate. Structure of 7-diethylamino-4-hydroxycoumarin (7DOC). [Online] Available at: [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Online] Available at: [Link]

-

National Institutes of Health. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Online] Available at: [Link]

-

Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. [Online] Available at: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Online] Available at: [Link]

-

PubChem. 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one. [Online] Available at: [Link]

-

Indian Academy of Sciences. A new synthesis of 4-hydroxycoumarins. [Online] Available at: [Link]

-

ResearchGate. Reagents and conditions: (i) 3-diethylaminophenol, toluene, reflux, 8.... [Online] Available at: [Link]

-

Royal Society of Chemistry. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications. [Online] Available at: [Link]

-

Semantic Scholar. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online] Available at: [Link]

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online] Available at: [Link]

-

National Institutes of Health. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Online] Available at: [Link]

-

Wiley Online Library. Artificial Photosynthesis of Methanol from Carbon Dioxide with Water via Nile Reds-embeded TiO2 Photocathode - Supporting Information. [Online] Available at: [Link]

-

JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Online] Available at: [Link]

-

Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. [Online] Available at: [Link]

-

PubChem. 4-Methyl-7-diethylaminocoumarin. [Online] Available at: [Link]

-

ResearchGate. Scheme 6. Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and.... [Online] Available at: [Link]

Sources

- 1. 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | C13H15NO3 | CID 54680650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. sciepub.com [sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Photophysical Properties of 7-Diethylaminocoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Diethylaminocoumarin derivatives represent a cornerstone class of fluorescent molecules, prized for their bright emission, environmental sensitivity, and versatile chemical scaffold. This technical guide provides an in-depth exploration of the core photophysical principles governing their behavior. We will dissect the mechanisms of absorption and fluorescence, intramolecular charge transfer (ICT), and solvatochromism. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate characterization of their key photophysical parameters, including absorption/emission spectra, fluorescence quantum yield, and lifetime. By synthesizing theoretical principles with practical methodologies and quantitative data, this document serves as an essential resource for researchers aiming to harness the full potential of 7-diethylaminocoumarins in applications ranging from bio-imaging to advanced materials.

Introduction: The Significance of the 7-Diethylaminocoumarin Core

The coumarin (2H-1-benzopyran-2-one) nucleus itself exhibits weak fluorescence.[1] However, the strategic introduction of an electron-donating group (EDG) at the 7-position and often an electron-withdrawing group (EWG) at the 3- or 4-position dramatically enhances fluorescence intensity and modulates spectral properties.[1][2] The 7-diethylamino group is a particularly potent EDG, giving rise to a family of dyes with high fluorescence quantum yields, excellent photostability, and profound sensitivity to their local environment.[3][4]

This inherent environmental sensitivity is not a liability but a key feature. It allows these molecules to function as sophisticated probes for reporting on local polarity, viscosity, and binding events, making them invaluable tools in chemical biology, materials science, and drug development.[4][5] This guide will elucidate the origins of these properties and provide the practical knowledge required to characterize and exploit them.

Fundamental Photophysical Principles

The unique optical properties of 7-diethylaminocoumarins are governed by a phenomenon known as Intramolecular Charge Transfer (ICT).[6][7]

Absorption, Emission, and the Role of Intramolecular Charge Transfer (ICT)

Upon absorption of a photon (typically in the violet-to-blue region of the spectrum), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This excitation induces a massive redistribution of electron density. The lone pair of electrons on the nitrogen of the 7-diethylamino group (the donor) is effectively pushed through the π-conjugated system to the electron-deficient carbonyl group (the acceptor) of the pyranone ring.[2][8]

This photoinduced charge redistribution creates a new excited state that has a much larger dipole moment than the ground state.[8] This ICT state is the primary emissive state for most 7-diethylaminocoumarins. The molecule then relaxes back to the ground state by emitting a photon (fluorescence), typically in the blue-to-green region. The energy difference between the absorption and emission maxima is known as the Stokes shift. These dyes are known for their characteristically large Stokes shifts, a direct consequence of the significant structural and electronic rearrangement between the ground and excited ICT states.[5][8]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Solvatochromism: The Environment's Fingerprint

The significant increase in dipole moment upon excitation is the root of the pronounced solvatochromism observed in 7-diethylaminocoumarins.[4][9] Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.

-

In nonpolar solvents: The solvent molecules cannot effectively stabilize the highly polar ICT excited state. This results in a higher energy gap between the excited and ground states, leading to higher-energy, shorter-wavelength (blue-shifted) fluorescence.

-

In polar solvents: Polar solvent molecules can reorient themselves around the excited dye molecule to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state, reducing the energy gap to the ground state and causing lower-energy, longer-wavelength (red-shifted) fluorescence emission.[4][6]

This predictable relationship between solvent polarity and emission wavelength is often modeled using the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.[10] This sensitivity makes these dyes excellent probes for mapping the polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes.[4]

Quantum Yield and Non-Radiative Decay

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A Φ_f of 1.0 (or 100%) means that every absorbed photon results in an emitted photon. 7-diethylaminocoumarins can have very high quantum yields, often exceeding 0.7 in moderately polar solvents.[11]

However, the excited state can also relax back to the ground state through non-radiative pathways, which do not produce light and thus lower the quantum yield. A key non-radiative decay mechanism in these flexible dyes is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[6][8][12] In highly polar or viscous environments, the diethylamino group can twist out of the plane of the coumarin ring. This twisted conformation is often non-emissive or weakly emissive and provides an efficient pathway for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.[8][13] The competition between the emissive ICT state and the non-emissive TICT state is highly dependent on solvent polarity and viscosity, providing another mechanism for their environmental sensitivity.[12]

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment and is typically on the order of nanoseconds for 7-diethylaminocoumarins.[14][15]

Experimental Characterization Workflows

Accurate characterization of photophysical properties is paramount for any application. The following section details standard, self-validating protocols.

Caption: General workflow for photophysical characterization.

Protocol: Steady-State Absorption and Emission Spectroscopy

Causality: This is the foundational experiment to determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em), and to calculate the Stokes shift. Maintaining an absorbance below 0.1 at the excitation wavelength is critical to prevent the inner filter effect, where emitted light is re-absorbed by other dye molecules in the solution, leading to artificially distorted spectra and inaccurate quantum yield measurements.

Methodology:

-

Preparation: Prepare a stock solution of the coumarin dye in a high-purity solvent (e.g., ethanol). Create a series of dilutions in the desired spectroscopic-grade solvents. For analysis, use a concentration that yields an absorbance maximum between 0.05 and 0.1.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 300 nm to 600 nm.

-

Identify and record the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_abs determined in the previous step.

-

Record the emission spectrum, scanning from ~10 nm above the excitation wavelength to ~700 nm.

-

Identify and record the wavelength of maximum emission (λ_em).

-

-

Data Analysis: Calculate the Stokes Shift (in nm and cm⁻¹) using the recorded λ_abs and λ_em.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

Causality: The relative method is a robust and widely used approach that avoids the complexities of absolute measurements. It relies on comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield. The key is to ensure that both standard and sample are measured under identical conditions (instrument geometry, excitation wavelength, bandwidths) and have similar absorbance values to ensure the validity of the comparison.

Caption: Workflow for relative quantum yield determination.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard. Quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) is a common standard for blue-emitting dyes like many coumarins.[16]

-

Solution Preparation: Prepare solutions of both the standard and the unknown sample in their respective solvents. Critically, adjust the concentrations so that their absorbance at the chosen excitation wavelength is identical and below 0.1.

-

Measurement:

-

Using a spectrofluorometer, record the emission spectrum of the standard and the unknown sample under identical instrument settings (excitation wavelength, slit widths).

-

Record the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Calculation: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

-

Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

-

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

smp and std refer to the sample and standard, respectively.

-

-

Protocol: Fluorescence Lifetime (τ_f) Measurement via TCSPC

Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring nanosecond fluorescence lifetimes.[15][17] It measures the time delay between an excitation laser pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which directly represents the fluorescence decay profile. The quality of the data is validated by analyzing the statistical parameters of the fit, such as a chi-squared (χ²) value close to 1.0 and randomly distributed residuals.

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser), a sample holder, a fast and sensitive photon detector (e.g., a microchannel plate or single-photon avalanche diode), and timing electronics.

-

Measurement:

-

Acquire an Instrument Response Function (IRF) by measuring the scatter from a non-fluorescent colloidal solution (e.g., Ludox). This characterizes the temporal profile of the excitation pulse and the detector response.

-

Measure the fluorescence decay of the coumarin sample, collecting photons until sufficient counts (typically >10,000 in the peak channel) are acquired for good statistics.

-

-

Data Analysis:

-

Use specialized software to perform an iterative reconvolution fit of the experimental decay data with the measured IRF.

-

The decay is typically modeled with a single or multi-exponential function: I(t) = Σ αᵢ * exp(-t/τᵢ).

-

The goodness of the fit is assessed by examining the χ² value and the randomness of the weighted residuals. For a good fit, χ² should be between 0.8 and 1.2.

-

Quantitative Data and Structure-Property Relationships

The photophysical properties of 7-diethylaminocoumarins are highly dependent on both the solvent environment and the specific substituents on the coumarin core. The following table summarizes representative data for a common derivative, illustrating the principles of solvatochromism.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Coumarin 1 | Cyclohexane | 352 | 390 | 2780 | 0.98 | 3.2 |

| Toluene | 362 | 410 | 3250 | 0.90 | 3.5 | |

| Acetonitrile | 373 | 455 | 4960 | 0.65 | 4.0 | |

| Ethanol | 373 | 478 | 5850 | 0.73 | 4.3 | |

| Coumarin 153 | Cyclohexane | 400 | 450 | 2770 | 0.40 | 3.8 |

| Acetonitrile | 423 | 530 | 4890 | 0.58 | 5.1 | |

| Methanol | 420 | 540 | 5370 | 0.38 | 4.5 |

Data compiled from various sources for illustrative purposes.[11][18]

Analysis:

-

As solvent polarity increases from cyclohexane to ethanol, a distinct bathochromic (red) shift is observed in the emission wavelength (λ_em) for both dyes, confirming the stabilization of the polar ICT state.[4]

-

The fluorescence quantum yield (Φ_f) often decreases in more polar solvents. This is attributed to the increased probability of non-radiative decay through the TICT state, which is also stabilized by polar environments.[12]

-

Structural modifications have a profound impact. The addition of a trifluoromethyl group in Coumarin 153 enhances the electron-withdrawing nature of the pyranone ring, leading to a more pronounced ICT character and red-shifted absorption and emission compared to Coumarin 1.[7]

Conclusion

The photophysical properties of 7-diethylaminocoumarins are a fascinating interplay of molecular structure and environmental interactions. Their behavior is dominated by an efficient intramolecular charge transfer mechanism, which gives rise to their strong fluorescence, large Stokes shifts, and remarkable solvatochromism. Understanding these core principles is essential for their effective application. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can accurately characterize these powerful molecular tools and confidently deploy them in a wide array of scientific endeavors, from elucidating complex biological processes to designing next-generation smart materials.

References

-

Pal, H., et al. (2003). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 181-190. Available at: [Link]

-

Kauffman, J. M., et al. (2003). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. Tetrahedron, 59(29), 5511-5517. Available at: [Link]

-

Ghosh, S., et al. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 3(45), 23377-23387. Available at: [Link]

-

Lachowicz, J. I., et al. (2013). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 18(12), 15369-15395. Available at: [Link]

-

Li, Y., et al. (2023). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. International Journal of Molecular Sciences, 24(24), 17537. Available at: [Link]

-

Mori, S., et al. (2007). Solid-State Fluorescence Properties and Crystal Structures of 7-(Diethylamino)coumarin Derivatives. Journal of the Chinese Chemical Society, 54(4), 1031-1036. Available at: [Link]

-

Corrie, J. E. T., et al. (2003). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2977-2984. Available at: [Link]

-

Ghosh, S., et al. (2012). Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea. Photochemical & Photobiological Sciences, 11(4), 766-776. Available at: [Link]

-

Rojas-Montes, J., et al. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 8(39), 35839-35852. Available at: [Link]

-

Wang, Z., et al. (2024). Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption. Molecules, 29(4), 884. Available at: [Link]

-

Moreira, L. M., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Journal of the Brazilian Chemical Society, 25(3), 436-444. Available at: [Link]

-

Roy, B., et al. (2018). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films. New Journal of Chemistry, 42(10), 8036-8046. Available at: [Link]

-

Sadhu, S., et al. (2007). Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface. Physical Chemistry Chemical Physics, 9(48), 6320-6327. Available at: [Link]

-

Sharma, V. K., et al. (2003). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 131-138. Available at: [Link]

-

Lee, M., et al. (2007). Ultrafast time-resolved fluorescence by two photon absorption excitation. Review of Scientific Instruments, 78(11), 113105. Available at: [Link]

-

Krystkowiak, E., et al. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 28(1), 349-358. Available at: [Link]

-

Rechthaler, K., & Köhler, G. (1994). Excited state properties and deactivation pathways of 7-aminocoumarins. Chemical Physics, 189(1), 99-116. Available at: [Link]

-

Seo, J., et al. (2009). Polar solvation dynamics of coumarin 153 by ultrafast time-resolved fluorescence. The Journal of Chemical Physics, 131(24), 244514. Available at: [Link]

-

Ghosh, R., et al. (2014). Lippert-Mataga equation. RSC Advances, 4(109), 63931-63939. Available at: [Link]

-

Prahl, S. (2017). Coumarin 1. Oregon Medical Laser Center. Available at: [Link]

Sources

- 1. Sci-Hub. Solid-State Fluorescence Properties and Crystal Structures of 7-(Diethylamino)coumarin Derivatives / HETEROCYCLES, 2012 [sci-hub.st]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]

- 8. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. omlc.org [omlc.org]

- 12. Sci-Hub. Excited state properties and deactivation pathways of 7-aminocoumarins / Chemical Physics, 1994 [sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

7-diethylamino-4-hydroxy-chromen-2-one CAS number 64369-55-7

A-Technical-Guide-to-7-diethylamino-4-hydroxy-chromen-2-one

A Technical Guide to 7-diethylamino-4-hydroxy-chromen-2-one: Properties, Synthesis, and Applications

Introduction

7-(diethylamino)-4-hydroxy-chromen-2-one, also known as 7-(Diethylamino)-4-hydroxycoumarin, is a synthetic organic compound belonging to the coumarin family.[1] It is characterized by a benzopyrone core structure with a hydroxyl group at the 4-position and a diethylamino group at the 7-position. This substitution pattern, particularly the potent electron-donating diethylamino group, imparts strong fluorescence properties to the molecule, making it a valuable scaffold in the development of fluorescent probes and dyes.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications for researchers in chemistry and drug development.

Physicochemical and Spectral Properties

The fundamental properties of 7-(diethylamino)-4-hydroxy-chromen-2-one are summarized below. These characteristics are crucial for its application in various experimental settings, influencing its solubility, stability, and spectral behavior.

| Property | Value | Source |

| CAS Number | 64369-55-7 | [1] |

| Molecular Formula | C13H15NO3 | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Melting Point | 236 °C | [3] |

| Boiling Point (Predicted) | 432.7±45.0 °C | [3] |

| Density (Predicted) | 1.274±0.06 g/cm3 | [3] |

| pKa (Predicted) | 4.50±1.00 | [3] |

| Appearance | Yellow to orange solid | |

| Solubility | >35 µg/mL at pH 7.4 | [1] |

The fluorescence of this coumarin derivative is its most significant feature. The diethylamino group at the 7-position and the hydroxyl group at the 4-position create a "push-pull" electronic system that is highly sensitive to the molecular environment.[4] This sensitivity makes it an excellent platform for developing sensors that respond to changes in polarity, pH, or the presence of specific analytes.[2][5]

Synthesis and Chemical Reactivity

The synthesis of 7-(diethylamino)-4-hydroxy-chromen-2-one and related 4-hydroxycoumarins is often achieved through the Pechmann condensation or similar cyclization reactions.[6] A common and effective laboratory-scale synthesis involves the reaction between a substituted phenol (3-diethylaminophenol) and a malonic acid derivative.

The presence of the hydroxyl group and the electron-rich aromatic ring makes the compound a versatile intermediate for further chemical modifications. For instance, it can be used as a coupler in diazotization-coupling reactions to create a wide range of azo dyes with varied spectral properties.[7][8]

Generalized Synthesis Workflow

The synthesis of 7-(diethylamino)-4-hydroxy-chromen-2-one typically follows a condensation reaction pathway. The diagram below illustrates a generalized workflow for producing this class of coumarin compounds.

Caption: Generalized workflow for the synthesis of 7-(diethylamino)-4-hydroxy-chromen-2-one.

Key Applications in Research

The unique photophysical properties of 7-(diethylamino)-4-hydroxy-chromen-2-one make it a valuable tool in several scientific domains.

Fluorescent Probes and Sensors

This coumarin derivative serves as a core structure for creating sophisticated fluorescent probes. By modifying the 4-hydroxyl group or the 3-position of the coumarin ring, researchers have developed sensors for a variety of targets:

-

Metal Ions: It is a key component in chemosensors designed for the selective detection of metal ions like Al³⁺.[5]

-

pH Indicators: The fluorescence of many coumarin dyes is sensitive to pH, making them useful as indicators in cellular and chemical systems.[2]

-

Reactive Oxygen Species: Derivatives have been synthesized to detect hypochlorite, a reactive oxygen species, via a fluorescence quenching mechanism.

Organic Electronics and Dyes

The strong absorption and emission characteristics of this compound and its derivatives make them suitable for applications in materials science.[7] They are investigated for use in:

Biological Imaging and Labeling

The ability to function as a fluorophore allows this compound to be used in biological imaging.[2] Its derivatives are employed to label and track biomolecules within living cells, enabling the visualization of complex cellular processes with high sensitivity.[2]

Experimental Protocol: Fluorometric Detection of Al³⁺

This protocol provides a self-validating system for using a probe based on 7-(diethylamino)-4-hydroxy-chromen-2-one for the detection of aluminum ions (Al³⁺). The causality behind the experimental choices is highlighted to ensure technical accuracy.

Objective: To demonstrate the "turn-on" fluorescence response of a sensor derived from 7-(diethylamino)-4-hydroxy-chromen-2-one upon binding to Al³⁺.

Materials:

-

Probe L (a derivative of 7-diethylamino-4-hydroxy-chromen-2-one, as described in the literature[5])

-

Stock solution of Probe L (1 mM in DMSO)

-

Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) (10 mM in deionized water)

-

HEPES buffer (10 mM, pH 7.4)

-

Spectrofluorometer

Methodology:

-

Preparation of Working Solutions:

-

Prepare a 10 µM working solution of Probe L by diluting the DMSO stock solution in HEPES buffer. Rationale: DMSO is used for initial solubilization, but the final assay is performed in an aqueous buffer to mimic biological conditions.

-

-

Baseline Fluorescence Measurement:

-

Transfer 2 mL of the 10 µM Probe L solution to a quartz cuvette.

-

Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength appropriate for the probe (typically around 370-400 nm). This provides the baseline fluorescence of the probe in the absence of any metal ions.

-

-

Titration with Al³⁺:

-

Add incremental amounts of the Al³⁺ stock solution (e.g., 2 µL at a time) to the cuvette containing the probe.

-

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. Rationale: Equilibration time ensures the binding reaction between the probe and Al³⁺ reaches completion.

-

Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity should be observed, indicating a "turn-on" response.

-

-

Selectivity Assay:

-

To validate the selectivity for Al³⁺, prepare separate cuvettes containing 2 mL of the 10 µM Probe L solution.

-

Add a significant excess (e.g., 10 equivalents) of other metal ion stock solutions to each cuvette.

-

Record the fluorescence spectra. Minimal to no change in fluorescence should be observed for other ions, confirming the probe's selectivity for Al³⁺.[5]

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of Al³⁺ concentration to determine the detection limit and binding affinity.

-

The logical flow of this experiment, from establishing a baseline to testing selectivity, provides a self-validating system to confirm the probe's efficacy and specificity.

Caption: Experimental workflow for validating an Al³⁺ fluorescent probe.

Safety and Handling

7-(diethylamino)-4-hydroxy-chromen-2-one is classified with several hazard statements.[1] Proper safety precautions are mandatory when handling this compound.

-

Hazard Identification:

-

Recommended Precautions:

In case of exposure, follow standard first-aid measures and seek medical attention.[11]

Conclusion

7-(diethylamino)-4-hydroxy-chromen-2-one is a foundational molecule in the field of fluorescent compounds. Its robust synthesis, versatile chemical reactivity, and favorable photophysical properties have established it as a critical building block for developing advanced sensors, dyes, and biological probes. For researchers and drug development professionals, understanding the core principles of this coumarin derivative opens avenues for creating novel tools for diagnostics, imaging, and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54680650, 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. Retrieved from [Link]

-

Royal Society of Chemistry (2021). A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and Spectral-Luminescent Properties of 7-Diethylamino-4-(2-arylethenyl)coumarins. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7050, 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]

-

MDPI (2022). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology (2022). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

-

ResearchGate (2018). Synthesis of fluorescent compound, 7-Hydroxy-4-methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Retrieved from [Link]

-

Government of Canada (2020). Risk management scope for 2H-1-benzopyran-2-one, 7-(diethylamino)-4-methyl- (coumarin 1). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54690182, 7-Amino-4-hydroxy-2h-chromen-2-one. Retrieved from [Link]

Sources

- 1. 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | C13H15NO3 | CID 54680650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-HYDROXY-7-DIETHIAMINO-COUMARINE | 64369-55-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of 7-diethylamino-4-hydroxy-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure and properties of 7-diethylamino-4-hydroxy-chromen-2-one. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a foundational understanding of this versatile molecule, grounded in the principles of synthetic chemistry, structural elucidation, and its burgeoning applications in the biomedical field. The narrative that follows is built upon the pillars of scientific integrity, providing not just the "what" but the "why" behind the experimental methodologies and their outcomes. Every piece of data, every protocol, is presented with the intent of fostering a deeper, more intuitive grasp of the subject matter, empowering researchers to leverage this knowledge in their own endeavors.

Introduction to 7-diethylamino-4-hydroxy-chromen-2-one: A Molecule of Growing Significance

7-diethylamino-4-hydroxy-chromen-2-one, a member of the coumarin family, is a heterocyclic compound characterized by a fused benzene and α-pyrone ring system. The strategic placement of a diethylamino group at the 7-position and a hydroxyl group at the 4-position imbues this molecule with unique photophysical properties and a high degree of reactivity, making it a subject of considerable interest in medicinal chemistry and materials science.

The core coumarin scaffold is a prevalent motif in numerous natural products and exhibits a wide spectrum of biological activities.[1][2] The specific substitutions on the 7-diethylamino-4-hydroxy-chromen-2-one ring system, however, give rise to a distinct set of characteristics. The electron-donating diethylamino group, in conjugation with the electron-withdrawing lactone carbonyl, creates a strong intramolecular charge transfer (ICT) character. This is a key determinant of its pronounced fluorescence, a property that has been extensively exploited in the development of fluorescent probes and sensors.[3][4][5]

Furthermore, the 4-hydroxy group introduces a site for tautomerism and a handle for further chemical modification, expanding the synthetic possibilities and allowing for the fine-tuning of its properties for specific applications. These applications, particularly in the realm of drug development, range from its use as a fluorescent tag for biomolecule tracking to its incorporation into more complex drug delivery systems and as a photolabile protecting group.[6][7] This guide will provide an in-depth exploration of the synthesis, structural characterization, and functional applications of this remarkable molecule.

Synthesis and Purification: A Practical Approach

The synthesis of 7-diethylamino-4-hydroxy-chromen-2-one is most commonly achieved through a variation of the Pechmann condensation, a classic method for the preparation of coumarins.[8] This reaction typically involves the condensation of a phenol with a β-ketoester or a similar dicarbonyl compound under acidic conditions.

Underlying Principles of the Pechmann Condensation

The Pechmann condensation is a powerful and versatile tool in heterocyclic chemistry.[9][10] The reaction proceeds through an initial acid-catalyzed transesterification of the phenol with the β-dicarbonyl compound, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. While strong mineral acids like sulfuric acid are traditionally used, more environmentally benign and reusable solid acid catalysts are gaining prominence.[11][12]

Experimental Protocol: Synthesis of 7-diethylamino-4-hydroxy-chromen-2-one

This protocol outlines a robust and reproducible method for the synthesis of 7-diethylamino-4-hydroxy-chromen-2-one.

Materials:

-

3-Diethylaminophenol

-

Malonic acid

-

Anhydrous zinc chloride (or another suitable Lewis acid catalyst)

-

Phosphorus oxychloride (or a similar dehydrating agent)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-diethylaminophenol and malonic acid in equimolar amounts.

-

Catalysis: Carefully add a catalytic amount of anhydrous zinc chloride to the reaction mixture.

-

Condensation: Heat the mixture under reflux for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Cyclization/Dehydration: After the initial condensation is complete, cautiously add phosphorus oxychloride dropwise to the cooled reaction mixture to effect cyclization and dehydration.

-

Workup: Quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation and Causality: The progress of the reaction should be diligently monitored by TLC to ensure the complete consumption of the starting materials and the formation of the desired product. The choice of a Lewis acid catalyst like zinc chloride is crucial for promoting the initial condensation. Phosphorus oxychloride serves as a powerful dehydrating agent to drive the final ring-closing step. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts, yielding the pure 7-diethylamino-4-hydroxy-chromen-2-one.

Caption: Synthetic workflow for 7-diethylamino-4-hydroxy-chromen-2-one.

Molecular Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the molecular structure of 7-diethylamino-4-hydroxy-chromen-2-one relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 7-diethylamino-4-hydroxy-chromen-2-one, one would expect to see characteristic signals for the aromatic protons on the coumarin ring, a singlet for the proton at the 3-position, and signals corresponding to the ethyl groups of the diethylamino substituent. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. Key signals to identify would include the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the carbons of the diethylamino group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the precise connectivity between protons and carbons, confirming the overall structure.[13][14][15]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C2 | - | ~162 |

| C3 | ~5.5-6.0 (s) | ~90-95 |

| C4 | - | ~160-165 |

| C4a | - | ~105-110 |

| C5 | ~7.2-7.5 (d) | ~125-130 |

| C6 | ~6.5-6.8 (dd) | ~110-115 |

| C7 | - | ~150-155 |

| C8 | ~6.4-6.7 (d) | ~95-100 |

| C8a | - | ~155-160 |

| N-CH₂ | ~3.3-3.6 (q) | ~45 |

| N-CH₂-CH₃ | ~1.1-1.3 (t) | ~12 |

| 4-OH | Variable | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-diethylamino-4-hydroxy-chromen-2-one (C₁₃H₁₅NO₃), the expected molecular ion peak [M]⁺ would be at m/z 233. The fragmentation pattern can provide further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16][17][18]

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |

| C=O (lactone) | 1700-1750 (strong) | Stretching vibration of the carbonyl group in the lactone ring.[19] |

| C=C (aromatic) | 1450-1600 | Stretching vibrations of the aromatic ring. |

| C-N (amine) | 1250-1350 | Stretching vibration of the C-N bond. |

| C-O (ether-like) | 1000-1300 | Stretching vibrations of the C-O bonds in the lactone. |

X-ray Crystallography

Caption: Spectroscopic techniques for structural elucidation.

Applications in Drug Development and Research

The unique structural features of 7-diethylamino-4-hydroxy-chromen-2-one make it a valuable scaffold in drug development and biomedical research.

Fluorescent Probes and Bioimaging

The inherent fluorescence of the 7-aminocoumarin core is a key attribute that has been widely exploited. These compounds serve as excellent fluorophores for the development of probes to detect and image various biological species and processes.[23][24] The 4-hydroxy and 7-diethylamino groups can be readily modified to introduce recognition moieties for specific analytes, such as metal ions, reactive oxygen species, and enzymes.[1][3][4] Upon binding to the target, a change in the fluorescence properties of the coumarin core (e.g., intensity, wavelength) allows for sensitive and selective detection.

Photolabile Protecting Groups in Drug Delivery

The coumarin scaffold can be engineered to function as a photolabile protecting group, or "photocage."[6][7] In this application, a bioactive molecule is rendered inactive by covalent attachment to the coumarin moiety. Upon irradiation with light of a specific wavelength, the coumarin undergoes a photochemical reaction that cleaves the bond, releasing the active molecule with high spatial and temporal control. The 7-diethylamino group can be used to tune the absorption properties of the coumarin, potentially shifting the cleavage wavelength to the visible or near-infrared region, which is more desirable for biological applications due to deeper tissue penetration and reduced phototoxicity.

Scaffold for Novel Therapeutics

The coumarin nucleus is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][25] The 7-diethylamino-4-hydroxy-chromen-2-one scaffold can serve as a starting point for the synthesis of novel therapeutic agents. The 4-hydroxy group, in particular, provides a convenient site for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting compounds.[1]

Caption: Key application areas in drug development and research.

Conclusion and Future Perspectives

7-diethylamino-4-hydroxy-chromen-2-one is a molecule with a rich chemical personality, defined by its unique electronic and structural features. This guide has provided a comprehensive overview of its synthesis, the multifaceted approach to its structural elucidation, and its significant and expanding role in drug development and biomedical research. The convergence of its robust synthetic accessibility, tunable photophysical properties, and inherent biological relevance positions this coumarin derivative as a powerful tool in the arsenal of medicinal chemists and cell biologists.

Future research will undoubtedly continue to unlock the full potential of this versatile scaffold. The development of more sophisticated synthetic methodologies will enable the creation of novel derivatives with even more finely tuned properties. In the realm of diagnostics, we can anticipate the emergence of highly specific and sensitive fluorescent probes for a wider array of biological targets. Furthermore, the application of 7-diethylamino-4-hydroxy-chromen-2-one and its analogs in targeted drug delivery and phototherapeutics holds immense promise for the future of precision medicine. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, so too will the impact of this remarkable coumarin derivative.

References

-

Mathivanan, M., Tharmalingam, B., Devaraj, T., Murugan, A., Lin, C.-H., Jothi, M., & Murugesapandian, B. (2021). A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications. New Journal of Chemistry, 45(13), 6067–6079. [Link]

-

Gotor, R., Jimenez, M. C., & Miranda, M. A. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3899. [Link]

-

JETIR. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]

-

Kadhim, W. R., & Al-Amiery, A. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

-

Pramanik, S., et al. (2025). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. ResearchGate. [Link]

-

Sari, Y., et al. (2021). FTIR spectrum of 7-hydroxy-4-methyl coumarin. ResearchGate. [Link]

-

Hagen, V., Frings, S., Bendig, J., Furo, I., & Jull, G. (2001). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PMC. [Link]

-

Kim, H. N., et al. (2025). Coumarin-Based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. [Link]

-

Kadhim, W. R., & Al-Amiery, A. A. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]

-

Zhang, D., et al. Scheme 6. Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and... ResearchGate. [Link]

-

Staszko, E., & Sadowski, Z. (2025). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

-

Mague, J. T., & Mohamed, S. K. (2025). One-pot Synthesis and X-ray Structure Determination of 7-(Diethylamino)-3-(4-aminophenyl)coumarin. ResearchGate. [Link]

-

Mohammed, M. A., & Al-Masoudi, N. A. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. PubMed. [Link]

-

Dekic, V., et al. (2025). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. [Link]

-

Valente, E. B., & da Silva, M. J. (2025). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. ResearchGate. [Link]

-

Cosovan, E., et al. (2021). 7-Dimethylamino-4-Hydroxycoumarin and Derivatives: Enhanced β-Chain Hydrogen-Bonding. OUCI. [Link]

-

Al-Majedy, Y. K., & Al-Amiery, A. A. (2025). Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

-

Tracanna, M. I., et al. (2019). Structural and FT-IR studies of phenolic 2,8-dihydroxy-7H-furo [2,3- f]chromen-7-one derivative. Journal of Materials and Environmental Science, 10(9), 818-831. [Link]

-

Wang, Y., et al. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. National Institutes of Health. [Link]

-

Kumar, R., et al. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Journal of Heterocyclic Chemistry, 58(1), 1-11. [Link]

-

Wikipedia. (n.d.). Pechmann condensation. [Link]

-

Zhang, Y., et al. (2024). Crystal structure of 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, C15H14F3NO3. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 629-631. [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]

-

Zhang, Y., et al. (2014). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). The Royal Society of Chemistry. [Link]

-

Bendig, J., et al. (2025). [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH2, OH, and C=O Functions. ResearchGate. [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. [Link]

-

Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. [Link]

-

Li, M., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry, 8, 583. [Link]

-

Chembites. (2020). Release the molecule! Photolabile protecting groups. [Link]

-

Dekic, V., et al. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

-

Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 6. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembites.org [chembites.org]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. researchgate.net [researchgate.net]

- 20. X-ray single-crystal diffraction | FZU [fzu.cz]

- 21. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Diethylaminocoumarin Dyes

This guide provides a comprehensive exploration of the spectral properties of 7-diethylaminocoumarin dyes, a class of fluorophores widely utilized by researchers, scientists, and drug development professionals for their sensitivity to the local environment and bright fluorescence. We will delve into the core principles governing their excitation and emission behavior, the profound influence of the solvent environment, and practical methodologies for their characterization.

Foundational Principles of 7-Diethylaminocoumarin Fluorescence

The fluorescence of 7-diethylaminocoumarin dyes originates from their unique electronic structure. The coumarin scaffold acts as an excellent π-conjugated system, while the diethylamino group at the 7-position serves as a potent electron-donating group. This donor-acceptor architecture is fundamental to their photophysical properties.

Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). This process is exceedingly rapid, occurring on the femtosecond timescale. The molecule then relaxes vibrationally to the lowest vibrational level of the S₁ state. From this relaxed state, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a phenomenon known as the Stokes shift.

The electronic transitions involved in absorption and fluorescence can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

The Critical Role of the Solvent Environment: Solvatochromism

A defining characteristic of 7-diethylaminocoumarin dyes is their pronounced solvatochromism, meaning their absorption and emission spectra are highly dependent on the polarity of the solvent.[1][2] This sensitivity arises from a significant change in the molecule's dipole moment upon photoexcitation.[2][3] The excited state is more polar than the ground state, leading to a greater stabilization of the excited state in polar solvents.[2]

This differential stabilization of the ground and excited states by the solvent molecules results in a bathochromic (red) shift in the emission spectrum as solvent polarity increases. In other words, the fluorescence color of these dyes can shift from blue in nonpolar environments to green or even yellow in highly polar environments. This property makes them excellent probes for characterizing the polarity of microenvironments, such as in biological membranes or polymer matrices.

The underlying mechanism for this pronounced solvatochromism is often attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state.[1][4] In polar solvents, the diethylamino group can rotate, leading to a more complete charge separation in the excited state. This TICT state is lower in energy than the locally excited state, and its formation is facilitated by polar solvents that can stabilize the charge-separated species.

Caption: The role of solvent polarity in promoting the formation of a Twisted Intramolecular Charge Transfer (TICT) state.

Spectral Properties of Common 7-Diethylaminocoumarin Dyes

The substitution pattern on the coumarin ring can further modulate the photophysical properties of these dyes. The following table summarizes the approximate excitation and emission maxima for several common 7-diethylaminocoumarin derivatives in different solvents. It is important to note that these values can vary slightly depending on the specific experimental conditions.

| Dye | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| 7-Diethylaminocoumarin | Toluene | ~400 | ~450 | High | ~50 |

| DMSO | ~415 | ~490 | Moderate | ~75 | |

| Methanol | ~420 | ~500 | Low[1] | ~80 | |

| 7-Diethylamino-3-carboxycoumarin | Dioxane-Water | Varies with ratio | Varies with ratio | Varies[5] | Varies |

| 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7) | Ethanol | 436[6] | ~500 | 0.82[6] | ~64 |

| 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester | Water | 444[3] | ~475 | - | ~31 |

Note: This table is a compilation of representative data from various sources. Absolute values may differ based on instrumentation and purity of materials.

Experimental Protocol for Measuring Excitation and Emission Spectra

Accurate determination of the excitation and emission spectra of 7-diethylaminocoumarin dyes is crucial for their effective application. The following protocol outlines a standard methodology using a fluorescence spectrophotometer.

4.1. Materials and Equipment

-

Fluorescence Spectrophotometer with a Xenon lamp source

-

Quartz cuvettes (1 cm path length)

-

7-Diethylaminocoumarin dye of interest

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)

-

Volumetric flasks and pipettes for accurate dilutions

4.2. Sample Preparation

-

Prepare a Stock Solution: Accurately weigh a small amount of the 7-diethylaminocoumarin dye and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

-

Prepare Working Solutions: Dilute the stock solution in the solvents of interest to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration is essential to avoid inner filter effects.

4.3. Instrumental Setup and Measurement

-

Instrument Warm-up: Allow the spectrophotometer's Xenon lamp to warm up for at least 30 minutes to ensure a stable output.

-

Solvent Blank: Fill a quartz cuvette with the pure solvent and record a blank spectrum for both excitation and emission scans to subtract any background signal.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of the dye in the specific solvent.

-

Scan the excitation monochromator over a range that encompasses the expected absorption region (e.g., 300-500 nm).

-

The resulting spectrum will show the relative efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., λex + 20 nm to 700 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

-

4.4. Data Analysis

-

Determine Excitation and Emission Maxima: Identify the wavelengths corresponding to the peak intensities in the excitation and emission spectra.

-

Calculate Stokes Shift: The Stokes shift is the difference in nanometers between the excitation and emission maxima (Stokes Shift = λem - λex).

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.

Caption: A streamlined workflow for the experimental determination of excitation and emission spectra.

Applications in Research and Drug Development

The unique photophysical properties of 7-diethylaminocoumarin dyes have led to their widespread use in various scientific disciplines:

-

Fluorescence Microscopy: Their environmental sensitivity makes them valuable as probes for imaging cellular microenvironments, such as changes in membrane polarity or protein conformation.[7]

-

Drug Delivery: These dyes can be conjugated to drug molecules or nanoparticles to track their uptake, distribution, and release within biological systems.

-